3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

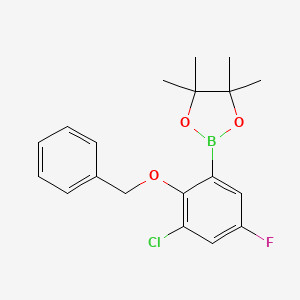

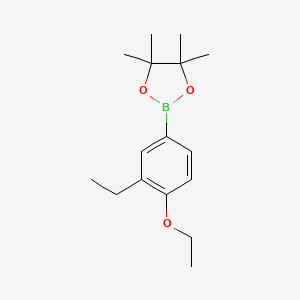

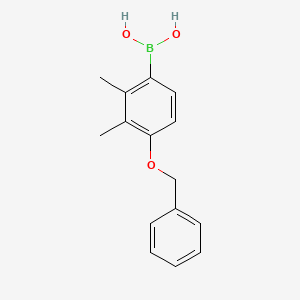

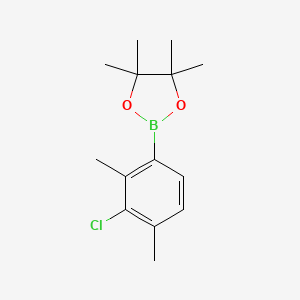

“3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-17-6. It has a molecular weight of 322.52 . It is a solid substance at room temperature and should be stored at temperatures between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol . The InChI code for this compound is 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 .Chemical Reactions Analysis

Boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . In addition, a catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 322.52 .Wirkmechanismus

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound’s mode of action involves a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to remove the boron moiety at the end of a sequence if required . This process is crucial in the formal anti-Markovnikov hydromethylation of alkenes .

Biochemical Pathways

The affected biochemical pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

The result of the compound’s action is the creation of new compounds through various transformations . For example, paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability increases challenges in removing the boron moiety at the end of a sequence . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-Cl-2-OH-4-TFMPBA-pinacol ester in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it is relatively easy to synthesize. In addition, it is a stable compound that is not easily degraded. Furthermore, it is a versatile reagent that can be used in a variety of organic synthesis reactions.

However, there are some limitations to its use in laboratory experiments. For example, the reaction conditions must be carefully controlled to ensure the formation of a stable complex. In addition, the compound can be toxic if not handled properly. Furthermore, it can be difficult to purify the product due to the presence of impurities.

Zukünftige Richtungen

The potential applications of 3-Cl-2-OH-4-TFMPBA-pinacol ester are far-reaching and there are many future directions that could be explored. For example, further research could be conducted to explore its potential as a therapeutic agent. In addition, its use in the synthesis of polymeric materials could be further investigated. Furthermore, its use in the development of new analytical techniques could be explored. Finally, the biochemical and physiological effects of 3-Cl-2-OH-4-TFMPBA-pinacol ester could be further studied.

Synthesemethoden

The synthesis of 3-Cl-2-OH-4-TFMPBA-pinacol ester is typically carried out via a one-pot reaction of a boronic ester and a trifluoromethyl phenylboronic acid in the presence of a base. The reaction is carried out in a two-phase solvent system consisting of dichloromethane and water, and is typically performed at room temperature. The reaction is complete within one hour and yields a white solid product. The purity of the product is typically determined by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

3-Cl-2-OH-4-TFMPBA-pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases and cyclin-dependent kinases. In addition, it has been used to prepare polymeric materials, such as polyacrylamide-based hydrogels, and to develop new analytical techniques, such as capillary electrophoresis. Furthermore, 3-Cl-2-OH-4-TFMPBA-pinacol ester has been used in the synthesis of fluorescent probes for the detection of small molecules, such as neurotransmitters, and for the detection of metal ions.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures to take if in eyes .

Eigenschaften

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRELMJVPNDOKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.